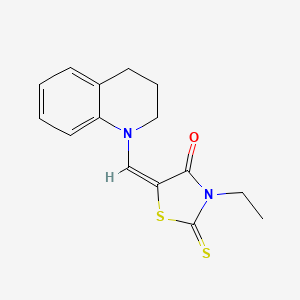![molecular formula C19H15N3O2 B11195271 3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11195271.png)
3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl and a phenyl group attached, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to produce the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of environmentally benign solvents and catalysts, as well as efficient purification techniques, are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), leading to the disruption of DNA repair mechanisms in cancer cells, thereby inducing cell death . Additionally, it can modulate inflammatory pathways by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidinone: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrano[2,3-d]pyrimidine: Known for its antimicrobial and anticancer properties.
Hexahydropyrimido[4,5-d]pyrimidinone: Exhibits broad-spectrum antimicrobial activity.
Uniqueness
3-(4-METHOXYPHENYL)-6-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its enhanced stability and activity compared to other similar compounds .
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)16-12-21-22-18(16)20-11-17(19(22)23)13-5-3-2-4-6-13/h2-12,21H,1H3 |
InChI Key |
YTWJTELJYSATSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNN3C2=NC=C(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B11195194.png)
![2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11195211.png)
![4(1H)-Pyridinone, tetrahydro-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11195213.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B11195215.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide](/img/structure/B11195217.png)
![N-(3-ethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11195219.png)
![2-(4-ethylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11195222.png)
![9-(2,4-dichlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195226.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B11195231.png)
![N-(4-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11195240.png)
![4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol](/img/structure/B11195252.png)
![10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11195260.png)
![7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11195261.png)
